molecular formula C15H10ClNO2S B2937770 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde CAS No. 672950-02-6

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde

Cat. No.: B2937770
CAS No.: 672950-02-6
M. Wt: 303.76
InChI Key: ADRQPNUOAAXUPG-UHFFFAOYSA-N
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Description

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde (IUPAC name) is a heterocyclic aldehyde featuring a naphthalene core substituted at position 1 with a carbaldehyde group and at position 2 with a methoxy-linked 2-chloro-1,3-thiazole moiety.

Properties

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c16-15-17-7-11(20-15)9-19-14-6-5-10-3-1-2-4-12(10)13(14)8-18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRQPNUOAAXUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H10ClNO2SC_{15}H_{10}ClNO_2S and a molecular weight of approximately 253.71 g/mol. Its structure features a naphthalene ring substituted with a methoxy group linked to a 2-chloro-1,3-thiazole moiety, which is crucial for its biological properties.

PropertyValue
Molecular FormulaC15H10ClNO2SC_{15}H_{10}ClNO_2S
Molecular Weight253.71 g/mol
CAS Number672950-02-6

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures showed significant activities against various pathogens, including bacteria and fungi. The compound's mechanism may involve inhibition of specific enzymes or pathways essential for microbial survival.

Table: Antimicrobial Activity of Similar Compounds

Compound NameMIC (µg/mL)Activity Type
Compound A0.22Bactericidal
Compound B0.25Fungicidal
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has also been investigated. Thiazole derivatives are often associated with cytotoxic effects against cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis and cell cycle arrest in various cancer cells.

Case Study: Cytotoxicity Evaluation

In vitro studies demonstrated that the compound could effectively inhibit the proliferation of cancer cells such as MDA-MB-231 (breast cancer cell line). The IC50 values observed for similar thiazole compounds ranged from 1.61 to 1.98 µg/mL, indicating promising anticancer activity.

Preliminary studies suggest that the compound may interact with specific biological targets through molecular docking studies. These interactions are critical for understanding its pharmacodynamics and optimizing its efficacy as a therapeutic agent.

Mechanisms Identified:

  • Inhibition of enzyme activity
  • Induction of apoptosis in cancer cells
  • Disruption of microbial cell integrity

Synthesis Pathways

The synthesis of this compound typically involves several steps in organic chemistry, often starting from commercially available precursors. The general synthetic pathway includes:

  • Formation of the thiazole ring.
  • Alkylation with methoxy groups.
  • Aldehyde formation through oxidation reactions.

Chemical Reactions Analysis

Reactivity at the Thiazole Chloro Group

The 2-chloro-1,3-thiazole moiety undergoes nucleophilic substitution reactions. Key transformations include:

1.1. Substitution with Amines

The chloro group can be replaced by amines under mild conditions. For example:
Thiazole Cl+R NH2Thiazole NH R+HCl\text{Thiazole Cl}+\text{R NH}_2\rightarrow \text{Thiazole NH R}+\text{HCl}
Conditions : Ethanol reflux or room temperature with triethylamine (TEA) as a base .

1.2. Reaction with Thiols

Thiols displace the chloride to form thioether derivatives:
Thiazole Cl+R SHThiazole S R+HCl\text{Thiazole Cl}+\text{R SH}\rightarrow \text{Thiazole S R}+\text{HCl}
Conditions : Dioxane or ethanol, catalyzed by TEA .

Table 1: Substitution Reactions at the Thiazole Chloro Group

ReactantProductConditionsYield (%)Reference
Thiourea2-Amino-5-methylthiazoleMethanol reflux75–90
Phenylboronic acidSuzuki-coupled aryl-thiazole derivativesPd catalyst, base60–85
HydrazineHydrazinyl-thiazoleEthanol, TEA, 12 h70

Reactivity at the Aldehyde Group

The aldehyde participates in condensation, reduction, and nucleophilic addition reactions.

2.1. Schiff Base Formation

Condensation with primary amines forms imines (Schiff bases):
R CHO+R NH2R CH N R +H2O\text{R CHO}+\text{R NH}_2\rightarrow \text{R CH N R }+\text{H}_2\text{O}
Conditions : Catalyst-free, H2_2O/CH2_2Cl2_2 (4:1), 5–60 min .

Table 2: Aldehyde Group Reactions

ReactantProduct TypeConditionsYield (%)Reference
AnilineSchiff baseH2_2O/CH2_2Cl2_2, RT95
ThiosemicarbazideThiazole-hydrazoneEthanol, reflux80–90
MalononitrileKnoevenagel adductDMF, piperidine65–75

Cross-Coupling Reactions

The thiazole ring can participate in Suzuki-Miyaura couplings for aryl functionalization:
Thiazole Br+Ar B OH 2Thiazole Ar\text{Thiazole Br}+\text{Ar B OH }_2\rightarrow \text{Thiazole Ar}
Conditions : Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O .

Synthetic Challenges and Optimizations

  • Steric hindrance : The naphthalene group may slow reactions at the aldehyde.

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

Comparison with Similar Compounds

Structural Analog: 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde

Key Differences :

  • Core Aromatic System: The benzene ring in this analog (C12H8ClNO2S) replaces the naphthalene core (C15H10ClNO2S in the target compound), reducing molecular weight (MW: 265.72 vs. ~311.8 for the naphthalene derivative) and hydrophobicity.
Property Target Compound Benzene Analog
Molecular Formula C15H10ClNO2S C12H8ClNO2S
Molecular Weight (g/mol) ~311.8 265.72
Aromatic System Naphthalene Benzene
Potential Bioactivity Insecticidal (inferred) Agrochemical (inferred)

Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Key Differences :

  • Functional Groups : This compound (C11H12ClN5O2S) replaces the aldehyde with a carboxylate ester and introduces a triazole ring. The triazole may enhance hydrogen-bonding capacity compared to the aldehyde’s electrophilic reactivity.
  • Crystallography: The triazole derivative crystallizes in a triclinic system (space group P1), with a dihedral angle of 69.62° between the thiazole and nitroimino groups, influencing molecular packing .
Property Target Compound Triazole-Carboxylate Analog
Functional Group Aldehyde (-CHO) Ester (-COOEt)
Heterocyclic Additions None 1,2,3-Triazole
Crystal System Not reported Triclinic (P1)

2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Key Differences :

  • Substituent Position: The thiazole is linked to a 3-methoxyphenyl group (C11H9NO2S) instead of a naphthalene-methoxy system. The methoxy group’s para position on benzene may reduce steric hindrance compared to the naphthalene’s bulkier structure.
  • Molecular Weight : Lower MW (235.26 vs. ~311.8) due to the absence of fused aromatic rings.
Property Target Compound Methoxyphenyl-Thiazole Analog
Aromatic Substituent Naphthalene 3-Methoxyphenyl
Molecular Weight ~311.8 235.26
Synthetic Accessibility Likely complex Simpler synthesis

2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde

Key Differences :

  • Substituents: This compound (C12H10O3) lacks the thiazole moiety but includes hydroxyl and methoxy groups on the naphthalene core.
Property Target Compound Hydroxy-Methoxy Analog
Key Groups Cl-thiazole, -CHO -OH, -OCH3, -CHO
Bioactivity Insecticidal (inferred) Unreported
Polarity Moderate (Cl, S) High (-OH)

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